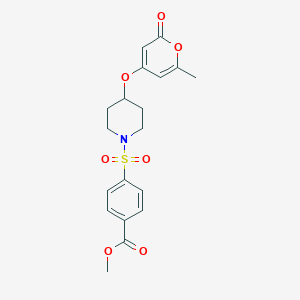
methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a synthetic organic compound. The molecular structure comprises a benzoate ester linked to a sulfonyl-substituted piperidine and a pyran moiety. Its unique structure makes it relevant for various applications in scientific research and industrial use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves multiple steps. The starting materials are commercially available compounds that undergo a series of reactions, including:
Pyran Formation: The initial step involves the formation of the pyran ring using a cyclization reaction, with specific catalysts like acids or bases under controlled temperature.
Sulfonylation: The piperidine ring is then sulfonylated. This reaction typically involves treating piperidine with sulfonyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester is formed by esterifying the sulfonyl piperidine with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrially, the compound is synthesized in large reactors ensuring high yield and purity. The reaction conditions, including temperature, pressure, and time, are optimized to maximize production efficiency while minimizing by-products. Industrial scale synthesis also involves purification steps like recrystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be carried out using reducing agents like lithium aluminum hydride, yielding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium trioxide, temperature control.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Substitution: Various nucleophiles like amines and thiols, with solvents like dichloromethane or acetonitrile, and catalysts if needed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Compounds with new substituents replacing the sulfonyl group.
Aplicaciones Científicas De Investigación
Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has diverse applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.
Medicine: Investigated for its pharmaceutical properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, affecting processes like signal transduction or metabolic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-sulfonylbenzoate: Lacks the piperidine and pyran moieties, which impacts its reactivity and applications.
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine: Similar structure but without the benzoate ester, affecting its solubility and pharmacokinetics.
Highlighting Uniqueness
The presence of the piperidine, pyran, and benzoate ester groups in methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate endows it with unique chemical properties and reactivity profiles, making it distinct from similar compounds.
That's your comprehensive overview of this compound. Dig in and see how this versatile compound might play a role in your scientific explorations!
Propiedades
IUPAC Name |
methyl 4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-13-11-16(12-18(21)26-13)27-15-7-9-20(10-8-15)28(23,24)17-5-3-14(4-6-17)19(22)25-2/h3-6,11-12,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZHAJRKLFYQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
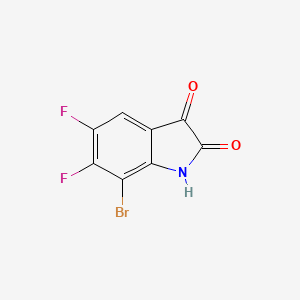
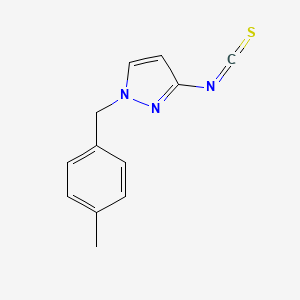
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)
![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2989584.png)
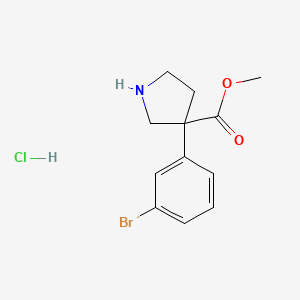
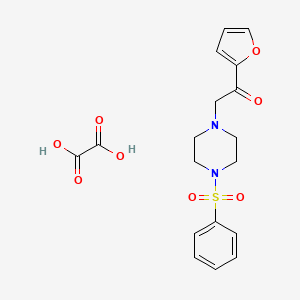
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)
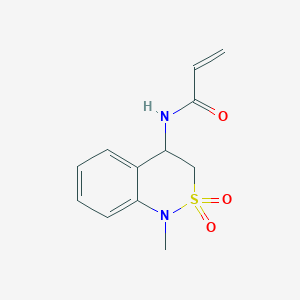
![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)
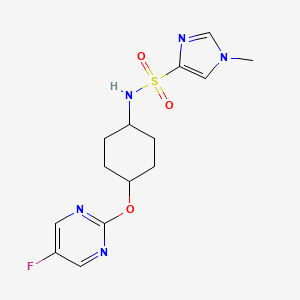
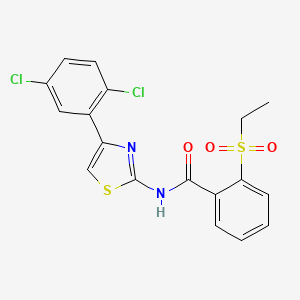
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2989599.png)
![2-(3,4-dimethoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2989600.png)
